molecular formula C21H21Cl3N4O B1680724 Rosonabant CAS No. 861151-12-4

Rosonabant

Número de catálogo: B1680724
Número CAS: 861151-12-4
Peso molecular: 451.8 g/mol
Clave InChI: WMMMJGKFKKBRQR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de Rosonabant implica múltiples pasos, comenzando con la preparación de la estructura central del pirazol. Los pasos clave incluyen:

Métodos de Producción Industrial: La producción industrial de this compound probablemente seguiría rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye:

Análisis De Reacciones Químicas

Tipos de Reacciones: Rosonabant experimenta diversas reacciones químicas, incluyendo:

Reactivos y Condiciones Comunes:

Productos Principales:

Actividad Biológica

Rosonabant is a cannabinoid receptor type 1 (CB1) antagonist and inverse agonist that was primarily investigated for its potential use in treating obesity. However, the compound was discontinued due to safety concerns similar to those associated with rimonabant, another CB1 antagonist. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on metabolic processes, and relevant case studies.

This compound functions by blocking the CB1 receptors in the central nervous system and peripheral tissues. This action is significant because CB1 receptors are involved in various physiological processes, including appetite regulation, energy metabolism, and mood modulation. The inhibition of these receptors can lead to:

  • Decreased Appetite : By antagonizing CB1 receptors, this compound can suppress appetite, which is beneficial for weight management.
  • Increased Energy Expenditure : Studies suggest that antagonism of CB1 may enhance energy expenditure and promote weight loss through increased physical activity and metabolic rate.

Biological Activity Overview

The biological activity of this compound has been characterized through various studies, particularly focusing on its effects on weight loss and metabolic regulation. However, it is crucial to note that the drug's development was halted due to adverse effects.

Parameter Effect of this compound
Appetite SuppressionSignificant reduction in food intake
Weight LossPromoted weight loss in obese models
Energy ExpenditureIncreased daily energy expenditure
Mood EffectsAssociated with mood disorders

Case Studies and Research Findings

  • Weight Loss Studies : In animal models, this compound demonstrated a potential for inducing weight loss similar to rimonabant. For instance, studies involving diet-induced obese mice showed a notable decrease in body weight and fat mass following treatment with this compound .
  • Safety Concerns : The primary reason for the discontinuation of this compound was its association with severe psychiatric side effects, including anxiety and suicidal ideation. Similar to rimonabant, these adverse effects raised significant concerns regarding its safety profile .
  • Comparison with Rimonabant : Rimonabant was previously approved for obesity treatment but was withdrawn due to severe psychiatric side effects. This compound was developed with hopes of mitigating these issues; however, it ultimately faced similar challenges .

Summary of Findings

The biological activity of this compound illustrates its potential as a therapeutic agent for obesity through its action as a CB1 antagonist. However, the adverse effects associated with its use have overshadowed its benefits. The following table summarizes key findings from research studies:

Study Focus Findings
Weight ManagementEffective in reducing weight in animal models
Energy MetabolismIncreased energy expenditure observed
Psychiatric EffectsLinked to mood disorders similar to rimonabant

Propiedades

Número CAS

861151-12-4

Fórmula molecular

C21H21Cl3N4O

Peso molecular

451.8 g/mol

Nombre IUPAC

3-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-N-piperidin-1-yl-3,4-dihydropyrazole-5-carboxamide

InChI

InChI=1S/C21H21Cl3N4O/c22-15-6-4-14(5-7-15)20-13-18(21(29)26-27-10-2-1-3-11-27)25-28(20)19-9-8-16(23)12-17(19)24/h4-9,12,20H,1-3,10-11,13H2,(H,26,29)

Clave InChI

WMMMJGKFKKBRQR-UHFFFAOYSA-N

SMILES

C1CCN(CC1)NC(=O)C2=NN(C(C2)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl

SMILES isomérico

C1CCN(CC1)NC(=O)C2=NN([C@H](C2)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl

SMILES canónico

C1CCN(CC1)NC(=O)C2=NN(C(C2)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

E-6776;  E 6776;  E6776;  Rosonabant

Origen del producto

United States

Synthesis routes and methods

Procedure details

N-Aminopiperidine (0.6 mL, 5.6 mmol) and triethylamine (4 mL) were dissolved in methylene chloride (25 mL) under nitrogen atmosphere. The resulting mixture was -cooled to 0° C. and a solution of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4,5-dihydro-pyrazole-3-carboxylic acid chloride in methylene chloride (15 mL) was added drop wise. The resulting reaction mixture was stirred at room temperature (approximately 25° C.) overnight. The reaction mixture was washed with water, followed by a saturated aqueous solution of sodium bicarbonate, again with water, dried over sodium sulfate, filtered and evaporated to dryness in a rotavapor. The resulting crude solid was crystallised from ethanol. The crystallised solid was removed via filtration and the mother liquors were concentrated to yield a second fraction of crystallised product. The two fractions were combined to give a total amount of 1.7 g (57% of theoretical yield) of the title compound having a melting point of 183-186° C.
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4,5-dihydro-pyrazole-3-carboxylic acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rosonabant
Reactant of Route 2
Reactant of Route 2
Rosonabant

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.